1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone is a compound that features both an indole and a piperazine moiety. Indole is a heterocyclic aromatic organic compound, while piperazine is a heterocyclic amine. The combination of these two structures in a single molecule allows for a wide range of biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone typically involves the reaction of indole-2-carboxylic acid with piperazine under specific conditions. One common method is to use microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as cesium carbonate (Cs2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors, while the piperazine ring can enhance the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific biological activity being studied, such as anticancer or antimicrobial effects.
Comparison with Similar Compounds
1-(4-(1H-indole-2-carbonyl)piperazin-1-yl)ethanone can be compared with other similar compounds that feature indole and piperazine moieties:
4-(1H-indole-2-carbonyl)piperazine-2,6-diones: These compounds also contain both indole and piperazine structures and have been studied for their anticancer activity.
Indole-2-carboxylic acid derivatives: These compounds share the indole moiety and have various biological activities.
Piperazine derivatives: Compounds like 1-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethanone have similar structures and are used in different applications.
The uniqueness of this compound lies in its specific combination of indole and piperazine moieties, which allows for a diverse range of biological activities and applications.
Properties
Molecular Formula |
C15H17N3O2 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3O2/c1-11(19)17-6-8-18(9-7-17)15(20)14-10-12-4-2-3-5-13(12)16-14/h2-5,10,16H,6-9H2,1H3 |
InChI Key |
KSIWBUTXPKCQGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.